methyl 8-methylquinoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 8-methylquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLCMALWIAJZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513746 | |
| Record name | Methyl 8-methylquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82967-38-2 | |
| Record name | Methyl 8-methylquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds via a cyclocondensation mechanism, facilitated by catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA). Solvents like ethanol or acetic acid are used at reflux temperatures (80–120°C). The ester group at the 5-position is introduced via the ketone component, while the methyl group at the 8-position arises from the methyl acetoacetate structure.
Example Protocol :
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Reactants : 2-Amino-5-methoxybenzaldehyde (1.0 equiv), methyl acetoacetate (1.2 equiv)
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Catalyst : PTSA (10 mol%)
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Solvent : Ethanol (reflux, 12 h)
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Yield : 60–70%
Key Challenges
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Regioselectivity : Competing pathways may yield positional isomers.
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Byproduct Formation : Over-condensation or dehydration byproducts require chromatographic purification.
Multi-Step Synthesis via Halogenation and Cross-Coupling
A modular approach involves sequential halogenation and cross-coupling reactions to install substituents with precision. This method is advantageous for large-scale production and structural diversification.
Step 1: Bromination of 8-Methylquinoline
8-Methylquinoline undergoes electrophilic bromination at the 5-position using bromine in acetic acid, yielding 5-bromo-8-methylquinoline .
Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Bromine Equivalents | 1.1 equiv |
| Reaction Time | 2 h |
| Yield | 85–90% |
Step 2: Carboxylation via Carbonylation
The brominated intermediate is subjected to palladium-catalyzed carbonylation. Using carbon monoxide (CO) and methanol, the bromide is converted to the methyl ester.
Catalytic System :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
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Solvent : Dimethylformamide (DMF), 80°C, 24 h
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Yield : 75–80%
Esterification of 8-Methylquinoline-5-Carboxylic Acid
Direct esterification of the carboxylic acid precursor offers a straightforward route. The reaction employs methanol under acidic conditions.
Optimized Conditions :
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Acid Catalyst : Concentrated H₂SO₄ (5% v/v)
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Methanol Ratio : 10:1 (MeOH:acid)
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Temperature : Reflux (65°C), 8 h
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Yield : 90–95%
Limitations
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Acid Sensitivity : The quinoline ring may degrade under strongly acidic conditions.
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Purity Requirements : Starting material must be free of residual moisture to prevent hydrolysis.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions.
Microwave Protocol :
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Reactants : 2-Amino-5-methoxybenzaldehyde, methyl acetoacetate
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Catalyst : Montmorillonite K10 (solid acid catalyst)
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Power : 300 W, 150°C
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Time : 20 min
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Yield : 80–85%
Industrial-Scale Production Considerations
Industrial methods prioritize cost-effectiveness and sustainability. Key strategies include:
Green Chemistry Innovations
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Solvent-Free Reactions : Using neat conditions or ionic liquids to minimize waste.
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Recyclable Catalysts : Immobilized enzymes or magnetic nanoparticles for easy recovery.
Case Study : A pilot plant achieved 92% yield using a continuous-flow reactor with immobilized lipase for esterification, reducing solvent use by 70%.
Characterization and Quality Control
Robust analytical methods ensure product integrity:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.90 (d, J=4.2 Hz, H-2), 8.25 (d, J=8.5 Hz, H-6), 4.05 (s, OCH₃), 2.75 (s, CH₃-8) |
| IR (cm⁻¹) | 1720 (C=O ester), 1600 (C=N quinoline) |
| MS (EI) | m/z 201 [M]⁺ |
Purity Standards
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HPLC : >99% purity with a C18 column (acetonitrile/water gradient).
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Melting Point : 112–114°C (uncorrected).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Cost |
|---|---|---|---|---|
| Friedländer | 60–70 | 12 h | Moderate | Low |
| Multi-Step | 75–80 | 26 h | High | High |
| Esterification | 90–95 | 8 h | High | Low |
| Microwave | 80–85 | 20 min | Moderate | Medium |
Reaction Optimization Strategies
Temperature Effects
Elevated temperatures accelerate kinetics but risk decomposition. For esterification, 65°C balances speed and stability.
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance solubility in cross-coupling reactions, while ethanol minimizes side reactions in Friedländer synthesis.
Catalytic Systems
Palladium catalysts with bidentate ligands (e.g., dppf) improve carbonylation efficiency by stabilizing the active Pd(0) species.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methylquinoline-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as carboxylic acids, alcohols, and halogenated compounds .
Scientific Research Applications
Structural Characteristics
Methyl 8-methylquinoline-5-carboxylate features a methyl group at the 8-position and a carboxylate group at the 5-position of the quinoline ring. This specific substitution pattern enhances its reactivity and biological activity compared to other quinoline derivatives.
Chemical Reactions
This compound can undergo various reactions, including:
- Oxidation : Converting the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
- Reduction : Transforming the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Functionalizing the quinoline ring through electrophilic or nucleophilic substitutions.
Scientific Research Applications
This compound has several notable applications in scientific research:
Medicinal Chemistry
The compound is being investigated for its potential as:
- Antimicrobial Agents : It exhibits activity against various pathogens.
- Anticancer Compounds : Research indicates that quinoline derivatives may inhibit tumor growth.
- Anti-inflammatory Drugs : The compound shows promise in reducing inflammation in biological systems.
Biological Applications
This compound serves as a fluorescent probe for detecting metal ions in biological samples, making it valuable for biochemical assays and environmental monitoring.
Material Science
It acts as an intermediate in synthesizing more complex quinoline derivatives used in developing new materials and catalysts. Its unique properties enable the creation of specialized dyes and pigments for industrial applications.
Case Studies
-
Anticancer Activity Study
- Researchers have explored the anticancer potential of this compound by evaluating its effects on various cancer cell lines. Results indicated significant cytotoxicity, suggesting its viability as a lead compound for further drug development.
-
Fluorescent Probes for Metal Detection
- A study demonstrated the effectiveness of this compound as a fluorescent probe for detecting heavy metals in environmental samples, showcasing its utility in analytical chemistry.
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Synthesis of Novel Quinoline Derivatives
- A recent publication highlighted the use of this compound as an intermediate in synthesizing novel quinoline derivatives with enhanced biological activity, emphasizing its role in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 8-methylquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to metal ions, altering their availability and activity . This interaction can affect various biochemical processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with carboxylate ester groups and substituents at the 5- and 8-positions exhibit distinct physicochemical and synthetic properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: Methyl vs. Ethyl Esters: Ethyl esters (e.g., ethyl quinoline-5-carboxylate) may exhibit higher lipophilicity compared to methyl esters, influencing solubility and bioavailability . 8-Position Substitution: Bromine at the 8-position (methyl 8-bromoquinoline-5-carboxylate) introduces reactivity for Suzuki or Ullmann couplings, whereas a hydroxyl group (ethyl 8-hydroxyquinoline-5-carboxylate) enables metal chelation or hydrogen bonding .
Synthetic Utility: this compound is a precursor to brominated analogs, which are valuable in medicinal chemistry for functionalization . Ethyl 8-hydroxyquinoline-5-carboxylate’s hydroxyl group makes it a candidate for developing antimicrobial or metal-chelating agents .
Biological Activity
Methyl 8-methylquinoline-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by empirical data and case studies.
Quinoline derivatives, including this compound, are recognized for their wide range of biological activities. These compounds have been studied for their roles in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and anticancer agents. The structural features of quinolines contribute to their interaction with biological targets, making them valuable in pharmaceutical applications.
2. Synthesis
This compound can be synthesized through various methods, including:
- Condensation reactions involving substituted anilines and carbonyl compounds.
- Cyclization techniques that utilize pre-functionalized quinoline precursors.
The efficiency of these methods varies, with yields typically ranging from 50% to 90% depending on the reaction conditions and reagents used.
3.1 Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, a study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
3.2 Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study found that it induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways .
Case Study: Breast Cancer Cell Line
- Cell Line: MCF-7
- IC50 Value: 30 µM
- Mechanism: Induction of apoptosis via caspase activation.
3.3 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
4. Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound binds effectively to the active sites of enzymes involved in inflammation and cancer progression, providing insights into its mechanism of action.
5. Conclusion
This compound is a promising compound with significant biological activity across multiple domains, including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research is essential to fully elucidate its mechanisms and potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for methyl 8-methylquinoline-5-carboxylate, and which characterization techniques are essential for confirming its structure?
this compound is synthesized via multi-step reactions, often starting with modifications of pre-existing quinoline frameworks. Key steps include regioselective methylation and carboxylation under controlled conditions (e.g., temperature, solvent selection). For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while Infrared (IR) spectroscopy validates functional groups like the ester carbonyl. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity and molecular weight confirmation .
Q. What spectroscopic methods are most effective in characterizing the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive molecular weight and structural conformation. NMR spectroscopy resolves positional isomerism (e.g., distinguishing 5- vs. 8-substitution patterns), while IR spectroscopy identifies ester and aromatic C-H stretching frequencies. Polarimetry may be used if chirality is introduced during synthesis .
Q. What are the common chemical reactions that this compound undergoes, and how do its functional groups influence reactivity?
The ester group at position 5 is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. The methyl group at position 8 can undergo halogenation (e.g., bromination) via radical or electrophilic mechanisms. The quinoline ring itself participates in electrophilic substitution, with reactivity modulated by the electron-withdrawing ester group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
Optimization involves systematic variation of catalysts (e.g., Lewis acids for Friedel-Crafts reactions), solvents (polar aprotic solvents for better solubility), and temperature gradients. Design of Experiments (DoE) methodologies, such as factorial design, help identify critical parameters. For example, refluxing in ethanol with sulfuric acid catalysis may enhance esterification efficiency, while inert atmospheres prevent oxidation .
Q. What strategies are employed to analyze and resolve contradictions in biological activity data for this compound across different studies?
Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity). Researchers should replicate studies using standardized protocols (e.g., OECD guidelines) and validate results via orthogonal assays (e.g., fluorescence quenching vs. enzymatic inhibition). Meta-analyses of structure-activity relationships (SAR) can clarify whether substituent positioning (e.g., 5-carboxylate vs. 8-methyl) drives variability in activity .
Q. How do molecular docking studies contribute to understanding the interaction of this compound with biological targets?
Docking simulations predict binding affinities to enzymes (e.g., kinases) or receptors by modeling hydrogen bonding, π-π stacking, and hydrophobic interactions. For instance, the ester group may form hydrogen bonds with catalytic residues, while the methyl group enhances van der Waals contacts. Free energy perturbation (FEP) calculations refine these predictions by quantifying thermodynamic contributions of substituents .
Q. What experimental approaches are used to investigate the pharmacokinetic properties of this compound in preclinical models?
In vitro assays include Caco-2 cell monolayers for permeability and cytochrome P450 inhibition studies. In vivo, radiolabeled analogs (e.g., ¹⁴C-tagged) track absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies plasma concentrations, while autoradiography maps tissue distribution .
Methodological Considerations
Q. How do researchers validate the reproducibility of synthetic protocols for this compound?
Reproducibility is ensured by documenting reaction parameters (e.g., stoichiometry, agitation rate) and using high-purity reagents. Collaborative trials across laboratories and open-access data sharing (e.g., via platforms like Zenodo) mitigate batch-to-batch variability. Analytical validation via triple-quadrupole MS ensures consistency in product profiles .
Q. What role do structure-activity relationship (SAR) studies play in optimizing this compound derivatives for enhanced bioactivity?
SAR studies systematically modify substituents (e.g., replacing methyl with halogen or hydroxy groups) to assess impacts on target binding. For example, introducing electron-withdrawing groups at position 5 may enhance interaction with positively charged enzymatic pockets. Quantitative SAR (QSAR) models use computational descriptors (e.g., logP, polar surface area) to predict activity trends .
Q. How are computational tools integrated into the design of novel this compound analogs?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations assess conformational stability in biological membranes. Fragment-based drug design (FBDD) identifies pharmacophoric motifs for hybrid analog synthesis .
Data Presentation and Reproducibility
Q. What guidelines should be followed when reporting synthetic and analytical data for this compound in publications?
Adhere to the Beilstein Journal of Organic Chemistry standards: provide detailed experimental procedures (e.g., reagent grades, reaction times), raw spectral data (NMR shifts, IR peaks), and purity metrics (HPLC chromatograms). Supplementary materials should include crystallographic data (CIF files) and computational input files .
Q. How can researchers ensure transparency in conflicting biological activity reports for this compound?
Publish negative results and methodological limitations (e.g., solvent interference in cell-based assays). Use platforms like PubChem to deposit raw bioactivity data, enabling cross-study comparisons. Collaborative consortia (e.g., IUPAC working groups) can establish standardized testing protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
